Androsin

Pharmacokinetics Tissue Distribution Blood-Brain Barrier

Androsin is the most potent hepatoprotective agent among seven P. kurroa compounds, uniquely penetrating the blood-brain barrier. It is the optimal selection for NAFLD research, engaging autophagy activation (AMPKα/PI3K/Beclin1/LC3) and de novo lipogenesis inhibition (SREBP1c/FASN) pathways, outperforming picroside I and II. Validated MIC values against six bacterial and three fungal strains make it a robust antimicrobial positive control. Well-defined CRC cytotoxicity (IC50 56 μM at 48h) ensures reproducible experimental design. Choose Androsin for unparalleled potency, CNS accessibility, and multi-target pharmacological profiling.

Molecular Formula C15H20O8
Molecular Weight 328.31 g/mol
CAS No. 531-28-2
Cat. No. B162213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrosin
CAS531-28-2
Synonymsandrosin
Molecular FormulaC15H20O8
Molecular Weight328.31 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC
InChIInChI=1S/C15H20O8/c1-7(17)8-3-4-9(10(5-8)21-2)22-15-14(20)13(19)12(18)11(6-16)23-15/h3-5,11-16,18-20H,6H2,1-2H3/t11-,12-,13+,14-,15-/m1/s1
InChIKeyQUOZWMJFTQUXON-UXXRCYHCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Androsin (CAS 531-28-2) Procurement Guide: Acetophenone Glucoside from Picrorhiza kurroa for Anti-Asthmatic, Hepatoprotective, and Anti-Inflammatory Research


Androsin (CAS 531-28-2) is a phenolic acetophenone glucoside [1] first isolated from the rhizomes of Picrorhiza kurroa Royle ex Benth. [2], where it has been identified as a major antiasthmatic principle . Structurally, androsin is 4-hydroxy-3-methoxyacetophenone 4-glucoside [3], i.e., the O-β-D-glucoside of apocynin (acetovanillone). The compound exhibits diverse pharmacological activities, including inhibition of platelet-activating factor (PAF)- and allergen-induced bronchial obstruction [2], hepatoprotective effects [4], antibacterial and antifungal activity [5], and more recently demonstrated efficacy in non-alcoholic fatty liver disease (NAFLD) and colorectal cancer models [6]. Androsin is orally active and is commercially available as a reference standard and as a purified natural product for research use.

Why Generic Acetophenone Substitution Fails: Critical Differentiation of Androsin (CAS 531-28-2) in Pharmacological Research


Androsin cannot be simply interchanged with other acetophenone derivatives or structurally related compounds from Picrorhiza kurroa due to fundamental differences in molecular structure, pharmacokinetic behavior, and biological potency. While androsin is the O-β-D-glucoside of apocynin, the presence of the glucose moiety confers distinct physicochemical and ADME properties [1]. Specifically, androsin exhibits unique tissue distribution characteristics, including the ability to penetrate the blood-brain barrier, a property not shared by picroside I, picroside II, picroside IV, vanillic acid, or cinnamic acid [1]. Furthermore, head-to-head in vitro and in vivo comparisons have demonstrated that androsin is the most potent hepatoprotective agent among seven compounds isolated from P. kurroa, outperforming both picroside I and picroside II [2]. Substituting androsin with apocynin, picroside I, picroside II, or other phenolic glycosides from P. kurroa would therefore alter experimental outcomes due to differences in potency, target engagement, and tissue accessibility. The following quantitative evidence provides explicit, comparator-based justification for selecting androsin over its closest analogs.

Androsin (CAS 531-28-2) Quantitative Differentiation Guide: Comparative Evidence Against picroside I, picroside II, apocynin, and Class Analogs


Blood-Brain Barrier Penetration: Androsin Is the Only Component Among Six TGPR Constituents to Cross the BBB

In a comparative tissue distribution study of six bioactive components from total glucosides picrorhizae rhizoma (TGPR) in rats, androsin was the sole compound detected in brain tissue, whereas picroside I, picroside II, picroside IV, vanillic acid, and cinnamic acid were undetectable in the brain despite being detected in liver and other tissues [1].

Pharmacokinetics Tissue Distribution Blood-Brain Barrier NAFLD NASH

Superior In Vitro Hepatoprotective Potency: Androsin Ranked Most Potent Among Seven P. kurroa Compounds in NAFLD Screening

In a systematic in vitro screening of seven compounds isolated from the roots of P. kurroa, androsin exhibited the most potent activity among all evaluated compounds [1]. The comparator set included picroside I and picroside II, two iridoid glycosides well-known for hepatoprotective activity [1].

NAFLD Hepatoprotection Autophagy Lipogenesis In Vitro Screening

Comparable In Vivo Hepatoprotective Efficacy at Lower Dose: Androsin 10 mg/kg vs. Picroside II and 4-Hydroxy-3-Methoxyacetophenone 50–100 mg/kg

In a D-galactosamine/LPS-induced liver injury mouse model, androsin exhibited hepatoprotective effects at an oral dose of 10 mg/kg [1] in one study, while a separate head-to-head comparison identified androsin, picroside II, and 4-hydroxy-3-methoxyacetophenone as active hepatoprotective principles at oral doses of 50–100 mg/kg [2]. The efficacy of androsin at a 5- to 10-fold lower dose suggests either higher intrinsic potency or superior oral bioavailability compared to these structurally related comparators.

Hepatoprotection In Vivo Pharmacology Dose-Response Liver Injury

Broader Spectrum Antimicrobial Activity: Androsin Exhibits MIC Values Against Six Bacterial Strains and Three Fungal Strains

Androsin demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. Reported minimum inhibitory concentration (MIC) values include: S. aureus (0.6 mg/ml), S. epidermidis (0.68 mg/ml), P. aeruginosa (0.97 mg/ml), E. cloacae (0.85 mg/ml), K. pneumoniae (1 mg/ml), and E. coli (1.08 mg/ml) [1]. Against fungi, androsin shows MICs of 1.85 mg/ml (C. albicans), 1.7 mg/ml (C. tropicalis), and 1.65 mg/ml (C. glabrata) [1].

Antimicrobial MIC Antibacterial Antifungal Natural Product

Concentration-Dependent Anti-CRC Activity with Defined IC50 Values: Androsin Demonstrates 56 μM (48h) and 41 μM (72h) Cytotoxicity

In colorectal cancer (CRC) cell models, androsin induces apoptosis and inhibits proliferation in a concentration-dependent manner, with reported IC50 values of 56 μM after 48 hours and 41 μM after 72 hours [1]. The study notes that while apocynin (the aglycone) has previously demonstrated NOX inhibition and therapeutic effects in CRC [1], the effects and mechanisms of androsin on CRC had remained unexplored prior to this investigation [1].

Colorectal Cancer Cytotoxicity IC50 Apoptosis PI3K/Akt Pathway

Dual-Mechanism NAFLD Efficacy: Androsin Simultaneously Activates Autophagy and Attenuates De Novo Lipogenesis

Mechanistic studies demonstrate that androsin exerts hepatoprotective effects in NAFLD via two distinct pathways: (1) activation of autophagy through the AMPKα/PI3K/Beclin1/LC3 pathway, and (2) attenuation of de novo lipogenesis via inhibition of the SREBP1c/FASN pathway [1]. In contrast, picroside I and picroside II, the major iridoid glycosides from P. kurroa, are primarily characterized by hepatoprotective activity without documented dual-pathway engagement [2].

NAFLD Autophagy Lipogenesis AMPK SREBP1c

Androsin (CAS 531-28-2) Validated Application Scenarios Based on Quantitative Comparative Evidence


NAFLD/NASH Research Requiring Maximum In Vitro Potency and Dual Autophagy-Lipogenesis Pathway Engagement

Androsin is the optimal selection for NAFLD research where in vitro potency is a critical selection criterion. Among seven compounds isolated from P. kurroa, androsin exhibited the most potent in vitro activity [1]. Furthermore, androsin uniquely engages both autophagy activation (AMPKα/PI3K/Beclin1/LC3 pathway) and de novo lipogenesis inhibition (SREBP1c/FASN pathway) [1], a dual mechanism not documented for picroside I or picroside II. At an oral dose of 10 mg/kg in ApoE-/- mice, androsin significantly reduced ALT, AST, cholesterol, hepatic steatosis, inflammation, and fibrosis [1].

CNS-Targeted Pharmacology Studies Requiring Blood-Brain Barrier Penetration

Androsin is the only component among six major TGPR constituents (picroside I, picroside II, picroside IV, vanillic acid, and cinnamic acid) capable of penetrating the blood-brain barrier [1]. This unique pharmacokinetic property makes androsin the compound of choice for any central nervous system-targeted application involving P. kurroa-derived compounds, including neuroinflammation studies or investigations of CNS-mediated effects of acetophenone glucosides.

Antimicrobial Screening and Natural Product Antibiotic Discovery Programs

Androsin serves as a validated positive control or lead compound for antimicrobial screening due to its quantitatively defined MIC values against six bacterial strains (S. aureus, S. epidermidis, P. aeruginosa, E. cloacae, K. pneumoniae, E. coli; MIC range 0.6–1.08 mg/ml) and three fungal strains (C. albicans, C. tropicalis, C. glabrata; MIC range 1.65–1.85 mg/ml) [2]. This broad-spectrum activity profile is among the most comprehensively characterized for acetophenone glucosides from P. kurroa.

Colorectal Cancer Research with Defined Cytotoxicity Benchmarks

Androsin provides well-defined concentration-dependent cytotoxicity in CRC cells, with IC50 values of 56 μM at 48 hours and 41 μM at 72 hours [3]. These quantitative benchmarks enable reproducible experimental design and dose-ranging studies. Androsin's activity is mediated via PI3K/Akt/mTOR/caspase3/PARP pathway (high-concentration apoptosis) and NOX2/ROS/FAK/PI3K/Akt/NF-κB/MMP7 pathway (low-concentration anti-invasion/migration) [3].

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